REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[Cl:8][CH2:9][C:10](=O)[CH2:11][C:12](OCC)=[O:13]>>[Cl:8][CH2:9][C:10]1[N:7]=[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]2[C:12](=[O:13])[CH:11]=1
|
Name
|
|
Quantity
|
37.7 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)N
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Name
|
polyphosphoric acid
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Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
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Name
|
ice water
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
To this mixture was added
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Type
|
ADDITION
|
Details
|
After the addition
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Type
|
TEMPERATURE
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Details
|
the mixture was heated to about 125° for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 50°
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with an equal volume of chloroform
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
evaporation of chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C2N(C(C1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |